4-Bromo-3-(trifluoromethyl)phenacyl bromide
Overview
Description
4-Bromo-3-(trifluoromethyl)phenacyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, phenacyl bromides, in general, are versatile intermediates in organic synthesis, often used for the preparation of various biologically important heterocyclic compounds and other industrially important scaffolds .
Synthesis Analysis
The synthesis of phenacyl bromide derivatives can be achieved through various methods. For instance, 4'-bromophenacyl triflate, a related compound, is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide with a yield of 66% . Phenacyl bromides can also be synthesized through the reaction of phenacyl-(or benzyl-)triphenylarsonium bromide with aromatic diazonium salts, leading to the formation of 1,4-dihydro-1,2,4,5-tetrazines .
Molecular Structure Analysis
The molecular structure of phenacyl bromide derivatives can be elucidated using techniques such as NMR spectroscopy. For example, the 13C NMR signals for some 4-substituted phenacyl bromides have been assigned, and the experimental chemical shifts of the aromatic ring carbons are in close agreement with those calculated using substituent chemical shifts .
Chemical Reactions Analysis
Phenacyl bromides participate in a variety of chemical reactions. They can undergo dehalogenation to give 1,2-dibenzoylethane, with by-products depending on the metallic ions used in the reaction . They are also used in the synthesis of 4-phenacylidene flavenes through a one-pot pseudo three-component condensation reaction , and in the vic-diallylation and dipropargylation reactions to produce 4-arylocta-1,7-dien-4-ol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenacyl bromides can be inferred from their reactivity and the stability of their derivatives. For example, 4'-bromophenacyl triflate is stable for 3-6 months and reacts rapidly with carboxylate salts at room temperature . The thermal behavior of phenacyl bromide derivatives can be complex, as demonstrated by the thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a phenacyl bromide derivative, which undergo three stages of thermal decomposition .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Bromo-3-(trifluoromethyl)phenacyl bromide is extensively used in synthetic organic chemistry, particularly in the synthesis of various biologically important heterocyclic compounds. These compounds, often five- and six-membered, including fused heterocyclic compounds, are synthesized efficiently from phenacyl bromide precursors through one-pot multicomponent reactions, as highlighted by Vekariya et al. (2018) in "Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds" (Vekariya et al., 2018).
Application in Antibacterial and Antifungal Agents
Phenacyl bromide derivatives have been explored for their potential in creating antimicrobial agents. Karegoudar et al. (2008) synthesized novel thiazoles using phenacyl bromide that showed promising antimicrobial activity (Karegoudar et al., 2008). Similarly, Banothu et al. (2015) reported the synthesis of cyclopropane derivatives from phenacyl bromide, demonstrating significant antimicrobial activity (Banothu et al., 2015).
Anti-Corrosion Applications
Rehan et al. (2021) researched the anti-corrosion activity of new triazole, thiadiazole, and thiazole derivatives containing an imidazo[1,2-a]pyrimidine moiety, synthesized from phenacyl bromide. These derivatives displayed notable anti-corrosion properties (Rehan et al., 2021).
Use in Organic Synthesis Techniques
Phenacyl bromide derivatives are also crucial in developing organic synthesis techniques. For example, Andrade and Mattos (2020) described a one-pot protocol for converting styrenes into 4-aryl-2-aminothiazoles using tribromoisocyanuric acid for co-bromination and oxidation, ultimately producing phenacyl bromides (Andrade & Mattos, 2020).
Antioxidant Abilities
In the field of photochemistry, Kumar et al. (2014) explored the antioxidant abilities of phenacyl benzoates, which have commercial importance. They synthesized a series of 2-(4-bromophenyl)-2-oxoethyl benzoates from 4-bromophenacyl bromide and assessed their mild antioxidant ability (Kumar et al., 2014).
Kinetic and Mechanistic Studies
The kinetic and mechanistic aspects of reactions involving phenacyl bromide derivatives have also been a subject of study. Gohar et al. (2012) conducted kinetic studies on the reaction of substituted phenacyl bromides with sulfur nucleophiles, providing insights into the SN2 mechanism involved (Gohar et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-(trifluoromethyl)phenacyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the stabilization provided by the adjacent aromatic system .
Mode of Action
4-Bromo-3-(trifluoromethyl)phenacyl bromide interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . In the case of free radical bromination, the compound can participate in a reaction where a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the resonance stabilization provided by the aromatic ring .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in the structure of the aromatic compounds, affecting their biochemical pathways . The introduction of a bromine atom at the benzylic position can alter the properties of the aromatic compound, potentially affecting its reactivity and interactions with other molecules .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in biological systems .
Result of Action
The molecular and cellular effects of 4-Bromo-3-(trifluoromethyl)phenacyl bromide’s action are largely dependent on the specific aromatic compound it interacts with . By introducing a bromine atom at the benzylic position, the compound can significantly alter the aromatic compound’s chemical behavior, potentially leading to changes in its biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-(trifluoromethyl)phenacyl bromide . For instance, the presence of air and ignition sources can cause the compound to burn or explode . Therefore, it is crucial to handle and store the compound properly to ensure its stability and safety .
properties
IUPAC Name |
2-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCQEBPXDKYBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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